molecular formula C22H17N3O4S B11565259 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B11565259
M. Wt: 419.5 g/mol
InChI Key: FVLSEQVNBGZLJU-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide can be achieved through various synthetic routes. Common methods include:

    Diazo-Coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones from ethyl acetoacetate, aldehyde, and urea.

    Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form a product in a single step

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: It is being investigated for its potential use as an anti-tubercular agent and in the treatment of other infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall .

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:

    N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Known for its antihyperalgesic effects in neuropathic pain.

    2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst or ligand in organic synthesis reactions.

    N-(6-Chlorobenzo[d]thiazol-2-yl)-N’-(4-methoxyphenyl)urea: Investigated for its pharmacological properties

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O4S/c1-13-7-8-14(12-18(13)25(27)28)21(26)23-17-11-15(9-10-19(17)29-2)22-24-16-5-3-4-6-20(16)30-22/h3-12H,1-2H3,(H,23,26)

InChI Key

FVLSEQVNBGZLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)[N+](=O)[O-]

Origin of Product

United States

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